molecular formula C16H13NO5 B3014161 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid CAS No. 618408-31-4

4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

Cat. No. B3014161
CAS RN: 618408-31-4
M. Wt: 299.282
InChI Key: XDTBRVKQTALHQJ-UHFFFAOYSA-N
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Description

The compound “4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and has a molecular formula of C12H6O4 .


Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound is a part of, have been synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For a similar compound, the calculated structure was found to be in agreement with the X-ray data .


Chemical Reactions Analysis

The chemical reactions involving this compound seem to be diverse. The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . Reduction of the azomethine in a mixture of DMF and ethanol gave the diamine system with a double fluorophore .

Scientific Research Applications

Fluorescence Studies in Oligonucleotide Labeling

  • Novel fluorophores, including 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid derivatives, have been synthesized for the study of their fluorescence in various solvents and for labeling oligodeoxyribonucleotides. These labeled oligonucleotides exhibited enhanced fluorescence signals and higher hybridization affinity compared to unlabeled counterparts (Singh & Singh, 2007).

Enhancing Emission in Nanoaggregates

  • Derivatives of this compound have been studied for their aggregation-enhanced emission properties in nanoaggregates. This includes investigations into their photophysical properties in solution and solid-state, offering insights into the potential applications in fluorescence-based technologies (Srivastava, Singh, & Mishra, 2016).

Synthesis in Organotin Carboxylates

  • Organotin carboxylates based on amide carboxylic acids have been synthesized, incorporating this compound. These compounds have been characterized through various spectroscopic methods, highlighting their potential in diverse molecular architectures and supramolecular structures (Xiao et al., 2013).

Molecular Probes for Nanoparticles

  • The compound has been explored as a sensitive molecular probe for zinc oxide (ZnO) nanoparticles, demonstrating significant changes in fluorescence patterns upon interaction with ZnO surfaces. This indicates its utility in nanoparticle detection and characterization (Bekere et al., 2013).

Solubility Studies in Supercritical Carbon Dioxide

  • Studies on the solubilities of derivatives of this compound in supercritical carbon dioxide have been conducted, providing valuable information for their potential use in dyeing processes and industrial applications (Hojjati et al., 2008).

Bioactivity and Antitumor Activities

  • Research has explored the synthesis and bioactivity of derivatives, including their potential as cytotoxic agents against tumor cell lines. This highlights its potential application in the development of novel anticancer drugs (Marinov et al., 2019).

properties

IUPAC Name

4-(6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-12-7-6-11-14-9(12)3-1-4-10(14)15(21)17(16(11)22)8-2-5-13(19)20/h1,3-4,6-7,18H,2,5,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTBRVKQTALHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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